![molecular formula C23H22N2O4S B2404051 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922062-15-5](/img/structure/B2404051.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound with a complex structure . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide” which have similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, average mass, and mono-isotopic mass . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide” which have similar properties .Aplicaciones Científicas De Investigación
Catalytic and Asymmetric Reactions
Recent studies have shown that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide derivatives are used in catalytic and asymmetric reactions. For instance, Munck et al. (2017) demonstrated the use of dibenzo[b,f][1,4]oxazepine derivatives in catalytic enantioselective aza-Reformatsky reactions, achieving high yields and enantioselectivities using chiral ligands (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017). Similarly, Munck et al. (2017) reported the enantioselective addition of Et2Zn to cyclic aldimines using a (R)-VAPOL-Zn(II) complex (Munck, Sukowski, Vila, & Pedro, 2017).
Synthesis of Chiral Derivatives
Ren et al. (2014) successfully achieved the asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with significant enantioselectivity (Ren, Wang, & Liu, 2014). This demonstrates the potential of these compounds in the synthesis of optically active pharmaceuticals.
Development of Novel Heterocyclic Compounds
Zhang et al. (2015) established an efficient method for assembling novel benzo-fused N-heterocycles, including derivatives of dibenzo[b,f][1,4]oxazepines, showcasing the diversity of compounds that can be synthesized using this approach (Zhang et al., 2015).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the dibenzo[b,f][1,4]oxazepine scaffold is recognized for its wide range of biological activities. For example, More and Bhanage (2017) reported the asymmetric transfer hydrogenation of these compounds, producing biologically active derivatives with high enantioselectivity (More & Bhanage, 2017). Additionally, Sapegin et al. (2018) demonstrated the role of primary sulfonamide groups in enabling the construction of [1,4]oxazepine rings and acting as enzyme prosthetic groups in carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Propiedades
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-25-20-7-5-6-8-22(20)29-21-12-10-17(14-19(21)23(25)26)24-30(27,28)18-11-9-15(2)16(3)13-18/h5-14,24H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCMRNSMDNVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.